molecular formula C6H11NO3S B555845 N-Formyl-DL-methionine CAS No. 4309-82-4

N-Formyl-DL-methionine

Cat. No. B555845
CAS RN: 4309-82-4
M. Wt: 177.22 g/mol
InChI Key: PYUSHNKNPOHWEZ-UHFFFAOYSA-N
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Description

N-Formyl-DL-methionine is a derivative of the amino acid methionine in which a formyl group has been added to the amino group . It is specifically used for initiation of protein synthesis from bacterial and organellar genes, and may be removed post-translationally .


Synthesis Analysis

N-Formyl-DL-methionine is a natural product found in Phaseolus vulgaris . The formyl peptide receptor 1 (FPR1) is primarily responsible for detection of short peptides bearing N-formylated methionine (fMet) that are characteristic of protein synthesis in bacteria and mitochondria .


Molecular Structure Analysis

The molecular formula of N-Formyl-DL-methionine is C6H11NO3S . The cryo-EM structures of human FPR1-Gi protein complex bound to S. aureus -derived peptide fMet-Ile-Phe-Leu (fMIFL) and E. coli -derived peptide fMet-Leu-Phe (fMLF) have been reported . Both structures of FPR1 adopt an active conformation and exhibit a binding pocket containing the R201 5.38 XXXR205 5.42 (RGIIR) motif for formyl group interaction and receptor activation .


Chemical Reactions Analysis

The formyl group interaction and receptor activation of N-Formyl-DL-methionine involve a motif that works together with D106 3.33 for hydrogen bond formation with the N-formyl group and with fMet .


Physical And Chemical Properties Analysis

The molecular weight of N-Formyl-DL-methionine is 177.22 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 5 .

Scientific Research Applications

  • Protein Synthesis in Bacteria : N-formyl-methionine is crucial in the initiation of bacterial protein synthesis. Solbiati et al. (1999) demonstrated that the formyl group must be removed before the methionine residue can be cleaved by methionine aminopeptidase, highlighting a key step in protein processing in bacteria (Solbiati et al., 1999).

  • Metabolism in Animal Tissues : Grisolía et al. (1977) found that N-formyl-L-methionine is rapidly hydrolyzed by homogenates and cytosol fractions of various animal tissues, indicating a significant metabolic activity of this compound in animals (Grisolía et al., 1977).

  • Role in Protein Synthesis : Marcker (1965) showed that the formylation of methionine only occurs after it has become attached to its specific sRNA, revealing a specific mechanism in protein synthesis (Marcker, 1965).

  • Physiological Aspects in Broilers : Zhang et al. (2017) studied the effect of different methionine sources, including DL-methionine, on biochemical and physiological parameters of broiler chickens, shedding light on its role in poultry nutrition (Zhang et al., 2017).

  • Aquaculture Applications : Parker et al. (2021) investigated DL-methionyl-DL-methionine for its suitability as a methionine source in aquaculture, demonstrating its application in marine organism nutrition (Parker et al., 2021).

  • Methionine Cleavage in Plant Organelles : Giglione and Meinnel (2001) discussed the universality of N-terminal methionine cleavage mechanism in plant organelles, indicating its importance in plant biology (Giglione & Meinnel, 2001).

  • Methionine Metabolism in Cells : Zuo et al. (2019) explored the effects of different methionine sources on metabolism in small intestinal epithelial cells, providing insights into cellular methionine metabolism (Zuo et al., 2019).

Mechanism of Action

Target of Action

N-Formyl-DL-methionine (fMet) is a derivative of the amino acid methionine, where a formyl group has been added to the amino group . It is primarily involved in the initiation of protein synthesis in Escherichia coli and other bacteria, as well as in the mitochondria of eukaryotic cells . The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA .

Mode of Action

The mode of action of N-Formyl-DL-methionine is primarily through its role in the initiation of protein synthesis. The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA . This process occurs in Escherichia coli and other bacteria, as well as in the mitochondria of eukaryotic cells .

Biochemical Pathways

N-Formyl-DL-methionine is involved in several biochemical pathways. It promotes a metabolic shift that involves incomplete mitochondrial fatty acid oxidation, increased branched-chain amino acid metabolism, and activation of the pentose phosphate pathway . These changes in metabolic pathways are associated with increases in metabolomic shift-related metabolites .

Pharmacokinetics

It is known that the compound is involved in the initiation of protein synthesis, suggesting that it is rapidly incorporated into proteins upon formation .

Result of Action

The result of N-Formyl-DL-methionine’s action is the initiation of protein synthesis, which is crucial for the growth and survival of cells . In addition, the metabolic shift promoted by N-Formyl-DL-methionine is associated with heightened mortality, involving incomplete mitochondrial fatty acid oxidation, increased branched-chain amino acid metabolism, and activation of the pentose phosphate pathway .

Action Environment

The action of N-Formyl-DL-methionine can be influenced by various environmental factors. For example, in critically ill adults, the response to N-Formyl-DL-methionine is associated with increases in metabolomic shift-related metabolites and increases in 28-day mortality . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological state of the individual and the severity of their illness .

Safety and Hazards

As for the safety and hazards of N-Formyl-DL-methionine, it’s always important to handle it with care, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . Hazardous decomposition products include Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Sulfur oxides .

Future Directions

While the role of N-Formyl-DL-methionine in humans remains unresolved, a positive correlation between N-Formyl-DL-methionine, integrated stress response, and late-onset diseases has been identified . These unexpected results will guide further functional analysis of N-Formyl-DL-methionine in humans .

properties

IUPAC Name

2-formamido-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUSHNKNPOHWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-DL-methionine

CAS RN

4309-82-4, 4289-98-9
Record name N-Formylmethionine
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Record name N-Formyl-DL-methionine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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